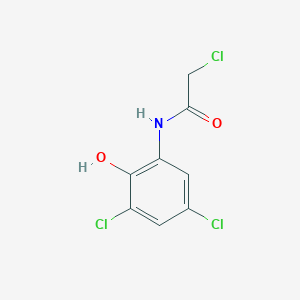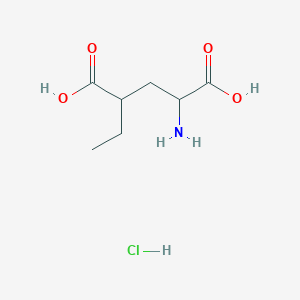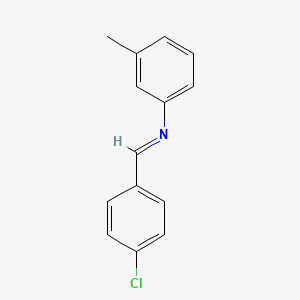
2'-Hydroxy-2,3',5'-trichloroacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxy-2,3’,5’-trichloroacetanilide is a chemical compound with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.502 g/mol It is a trichlorinated derivative of acetanilide, characterized by the presence of hydroxyl and trichloro groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-2,3’,5’-trichloroacetanilide typically involves the chlorination of acetanilide derivatives. One common method includes the reaction of 2’-hydroxyacetanilide with chlorine gas under controlled conditions to introduce the trichloro groups at the 2, 3’, and 5’ positions of the aromatic ring . The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, and at a temperature range of 0-25°C to ensure selective chlorination.
Industrial Production Methods
Industrial production of 2’-Hydroxy-2,3’,5’-trichloroacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2’-Hydroxy-2,3’,5’-trichloroacetanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The trichloro groups can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent like ethanol are employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted acetanilide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2’-Hydroxy-2,3’,5’-trichloroacetanilide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2’-Hydroxy-2,3’,5’-trichloroacetanilide involves its interaction with specific molecular targets and pathways. The hydroxyl and trichloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2’-Hydroxy-2,3’,5’-trichloroacetanilide can be compared with other trichlorinated acetanilide derivatives, such as:
- 2,2,2-Trichloroacetanilide
- 2,3’,5’-Trichloroacetanilide
- 2,2’,5’-Trichloroacetanilide
- 2’,4’,5’-Trichloroacetanilide
- 2,3’,4’-Trichloroacetanilide
- 2,2’,4’-Trichloroacetanilide
- 2,2’,3’-Trichloroacetanilide
These compounds share similar structural features but differ in the position and number of chlorine atoms, which can influence their chemical properties and reactivity . The uniqueness of 2’-Hydroxy-2,3’,5’-trichloroacetanilide lies in the specific arrangement of the hydroxyl and trichloro groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
99779-13-2 |
|---|---|
Fórmula molecular |
C8H6Cl3NO2 |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
2-chloro-N-(3,5-dichloro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO2/c9-3-7(13)12-6-2-4(10)1-5(11)8(6)14/h1-2,14H,3H2,(H,12,13) |
Clave InChI |
WYWYRTNJPLOBPE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1NC(=O)CCl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)




![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)





